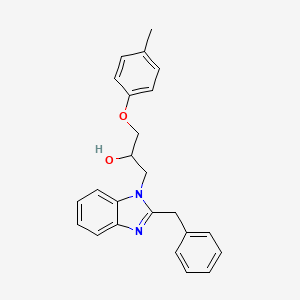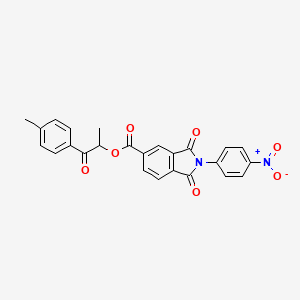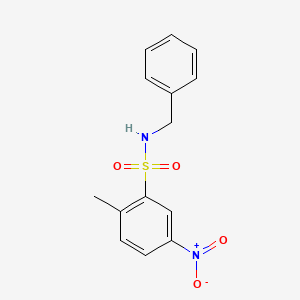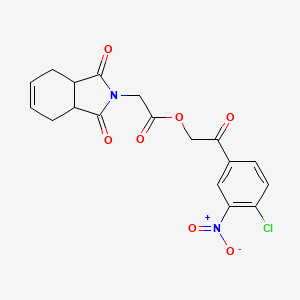
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol
Overview
Description
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cellular processes. For example, it has been found to inhibit the activity of histone deacetylases, which are involved in gene expression and cellular differentiation. It has also been found to inhibit the activity of protein kinases, which are involved in various signaling pathways in cells.
Biochemical and Physiological Effects
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. Additionally, 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol in lab experiments is its potential to inhibit various enzymes and pathways involved in cellular processes. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. Additionally, 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol has been found to have low toxicity and good bioavailability, making it a suitable candidate for in vivo studies.
However, one limitation of using 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, the exact mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to study its mechanism of action in more detail, which could provide insights into its potential use as a tool for studying various cellular processes. Additionally, future studies could focus on developing more efficient synthesis methods for 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol, which could improve its availability and accessibility for scientific research.
Scientific Research Applications
1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol has been found to have potential applications in scientific research. This compound has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various tissues. Additionally, 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)-2-propanol has been studied for its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and diabetes.
properties
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-18-11-13-21(14-12-18)28-17-20(27)16-26-23-10-6-5-9-22(23)25-24(26)15-19-7-3-2-4-8-19/h2-14,20,27H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJHKGZLGWJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932775.png)

![3,5-dimethoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3932793.png)
![1-acetyl-17-(4-acetylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3932794.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B3932797.png)

![N-(3,4-dimethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3932825.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3932835.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-fluorobenzamide](/img/structure/B3932843.png)



![ethyl 4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1-piperazinecarboxylate](/img/structure/B3932867.png)
![7-(3-phenylpropyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3932868.png)